molecular formula C16H18ClN3O3 B6663093 2-(4-Chlorophenyl)-2-[[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid

2-(4-Chlorophenyl)-2-[[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid

Cat. No.: B6663093
M. Wt: 335.78 g/mol
InChI Key: JZJSLINGHNYBPB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-[[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid is a synthetic organic compound that belongs to the class of acetic acid derivatives. This compound is characterized by the presence of a chlorophenyl group and a pyrazolyl moiety, which are linked through an acetic acid backbone. Such compounds are often investigated for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-[[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid typically involves multi-step organic reactions. One possible route could start with the chlorination of a phenyl ring to introduce the 4-chlorophenyl group. This is followed by the formation of the pyrazolyl moiety through cyclization reactions involving appropriate precursors. The final step involves the acylation of the pyrazolyl group with an acetic acid derivative under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-[[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-[[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-[[2-(1,3,5-dimethylpyrazol-4-yl)acetyl]amino]acetic acid
  • 2-(4-Bromophenyl)-2-[[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid

Uniqueness

The uniqueness of 2-(4-Chlorophenyl)-2-[[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid lies in its specific substitution pattern and the presence of both chlorophenyl and pyrazolyl groups. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-9-13(10(2)20(3)19-9)8-14(21)18-15(16(22)23)11-4-6-12(17)7-5-11/h4-7,15H,8H2,1-3H3,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJSLINGHNYBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)NC(C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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